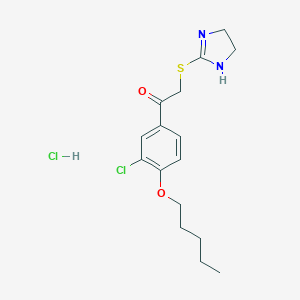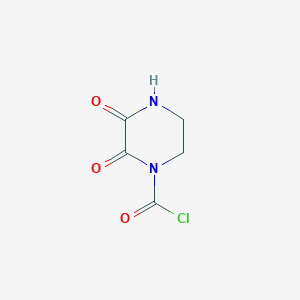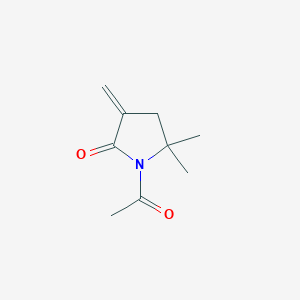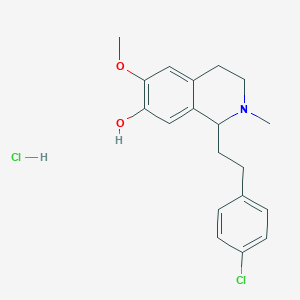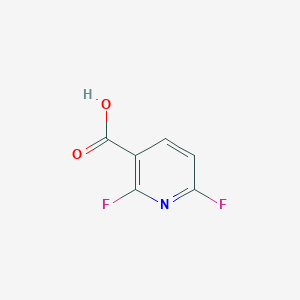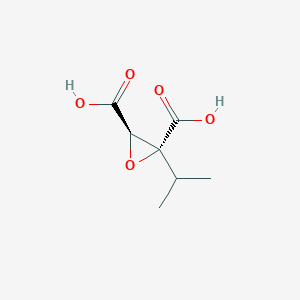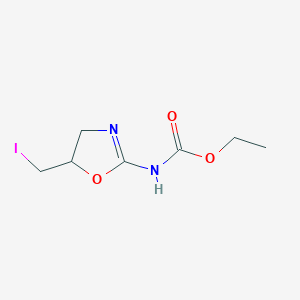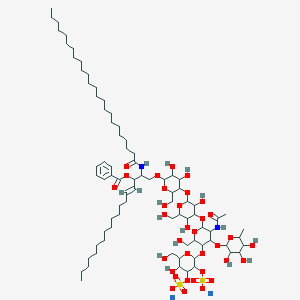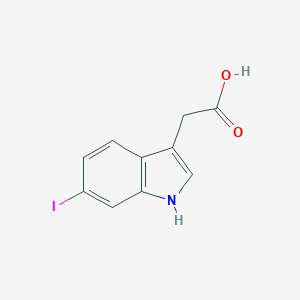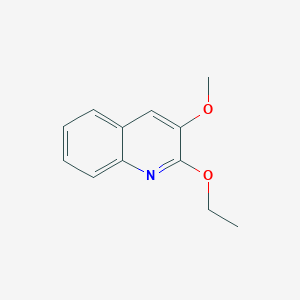
2-Ethoxy-3-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-methoxyquinoline, also known as EMQ, is a heterocyclic compound that belongs to the quinoline family. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. EMQ has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methoxyquinoline is not well understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of various enzymes, such as topoisomerase II and acetylcholinesterase, which play critical roles in cellular processes. This compound has also been reported to modulate the expression of genes involved in apoptosis, cell cycle regulation, and oxidative stress. Furthermore, this compound has been shown to interact with cellular membranes and alter their fluidity and permeability.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to exhibit antioxidant and anti-inflammatory effects, which may be beneficial for the prevention and treatment of chronic diseases. At higher concentrations, this compound has been reported to induce apoptosis and inhibit cell proliferation, which may have potential applications in cancer therapy. However, the precise mechanisms underlying these effects are not fully understood and require further investigation.
Advantages and Limitations for Lab Experiments
2-Ethoxy-3-methoxyquinoline has several advantages for lab experiments, including its ease of synthesis, stability, and solubility in organic solvents. This compound can also be easily modified to introduce functional groups or conjugate with other molecules, which may enhance its pharmacological or analytical properties. However, this compound also has some limitations, such as its low water solubility and potential toxicity at high concentrations. Therefore, careful consideration should be given to the selection of appropriate experimental conditions and controls to ensure the validity and reproducibility of the results.
Future Directions
There are several future directions for the study of 2-Ethoxy-3-methoxyquinoline, including the development of novel synthetic methods, the investigation of its pharmacological and analytical properties, and the elucidation of its mechanism of action. One potential direction is the synthesis of this compound derivatives with improved water solubility and bioavailability, which may enhance their therapeutic potential. Another direction is the exploration of this compound as a fluorescent probe for the detection of biomolecules and metal ions in biological samples. Finally, the investigation of this compound's interaction with cellular membranes and its effect on membrane properties may provide insights into its mechanism of action and potential applications in drug delivery and nanotechnology.
Conclusion
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. This compound can be synthesized using various methods, and its pharmacological and analytical properties have been extensively studied. This compound exhibits various biochemical and physiological effects, and its mechanism of action is not well understood. This compound has several advantages and limitations for lab experiments, and future directions for its study include the development of novel synthetic methods, the investigation of its pharmacological and analytical properties, and the elucidation of its mechanism of action.
Synthesis Methods
2-Ethoxy-3-methoxyquinoline can be synthesized using various methods, including the Skraup reaction, Pfitzinger reaction, and Friedländer synthesis. The most common method for synthesizing this compound is the Skraup reaction, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of a suitable oxidizing agent. The reaction proceeds through a series of intermediate steps, leading to the formation of this compound as the final product. The yield and purity of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Scientific Research Applications
2-Ethoxy-3-methoxyquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antioxidant effects. This compound has also been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of novel organic materials, such as polymers and liquid crystals. In analytical chemistry, this compound has been employed as a fluorescent probe for the detection of metal ions and biomolecules.
properties
CAS RN |
172604-99-8 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-ethoxy-3-methoxyquinoline |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-11(14-2)8-9-6-4-5-7-10(9)13-12/h4-8H,3H2,1-2H3 |
InChI Key |
FZRXLPZFDURLME-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=CC=CC=C2C=C1OC |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2C=C1OC |
synonyms |
Quinoline, 2-ethoxy-3-methoxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



